molecular formula C20H16N2O3 B5713322 N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B5713322
M. Wt: 332.4 g/mol
InChI Key: LFCQRPCJBWLTAJ-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to various substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives such as:

Uniqueness

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoxazole moiety with a furan-2-carboxamide group allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-12-5-8-17-16(10-12)22-20(25-17)14-7-6-13(2)15(11-14)21-19(23)18-4-3-9-24-18/h3-11H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCQRPCJBWLTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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